molecular formula C23H24N2O B11637135 5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole

5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11637135
M. Wt: 344.4 g/mol
InChI Key: RICGOCAICZVYBC-UHFFFAOYSA-N
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Description

5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a trimethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and automated processes can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole
  • 5-(5-ethylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole lies in its specific structural features, such as the presence of a methyl group on the furan ring and the trimethylphenyl group

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-2-phenyl-5-(2,4,5-trimethylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C23H24N2O/c1-15-12-17(3)20(13-16(15)2)21-14-22(23-11-10-18(4)26-23)25(24-21)19-8-6-5-7-9-19/h5-13,22H,14H2,1-4H3

InChI Key

RICGOCAICZVYBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)C4=C(C=C(C(=C4)C)C)C

Origin of Product

United States

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